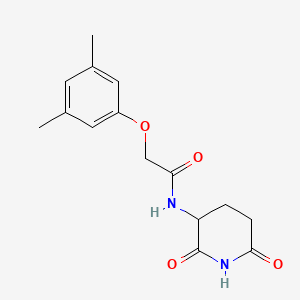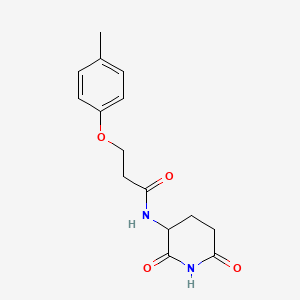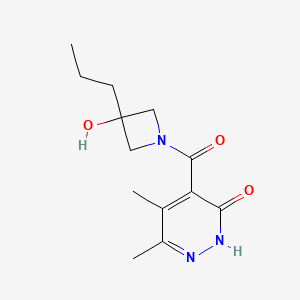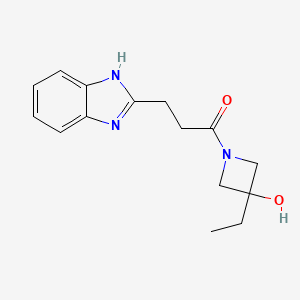![molecular formula C15H16ClFN2O2 B7581940 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one, also known as CF3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CF3 belongs to the class of spirocyclic compounds, which have unique structural properties that make them promising candidates for drug development.
Mécanisme D'action
The exact mechanism of action of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood, but it is believed to act through multiple pathways. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been found to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one may also have anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one can induce apoptosis, or programmed cell death, in cancer cells. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to be stable under a variety of conditions, which makes it a good candidate for use in in vitro and in vivo studies. However, there are also limitations to using 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments. One of the main limitations is that it can be difficult to obtain pure samples of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one, which can make it challenging to conduct accurate experiments. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has a relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are numerous future directions for research on 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one. One area of interest is in the development of new cancer treatments. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has shown promise in inhibiting the growth of various cancer cell lines, and further research could lead to the development of new drugs that target these pathways. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has potential applications in the treatment of neurological disorders. Further studies could help to elucidate the exact mechanisms of action of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one and could lead to the development of new treatments for these diseases. Finally, there is also potential for 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one to be used in other areas of research, such as in the development of new materials or as a catalyst in chemical reactions.
Méthodes De Synthèse
The synthesis of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one involves multiple steps, including the preparation of the starting materials and the reaction conditions. One of the most common methods for synthesizing 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is through the reaction of 5-chloro-2-fluorobenzoyl chloride with 2,8-diazaspiro[4.5]decan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have anti-tumor activity in vitro and in vivo, and has been found to inhibit the growth of various cancer cell lines. Additionally, 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Propriétés
IUPAC Name |
8-(5-chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c16-10-1-2-12(17)11(7-10)14(21)19-5-3-15(4-6-19)8-13(20)18-9-15/h1-2,7H,3-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRLVRTFLAGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)

![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
